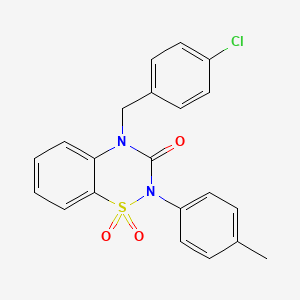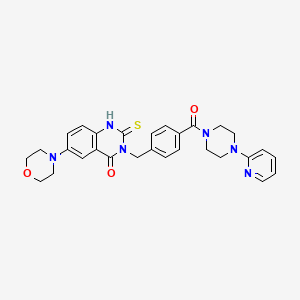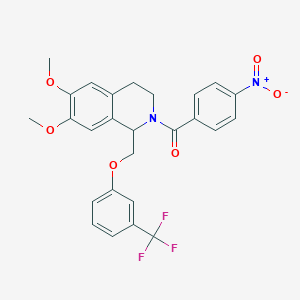![molecular formula C30H28ClN5 B11217502 7-(4-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11217502.png)
7-(4-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with phenyl and chlorophenyl groups, as well as a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrrolopyrimidine core . The reaction conditions often include heating under reflux with a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its inhibitory effects on PKB, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with molecular targets such as protein kinase B (PKB or Akt). The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its phosphorylation and activation . This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but have different substituents on the piperidine ring.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core but differ in their biological activities and applications.
Uniqueness
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit PKB with high potency and oral bioavailability sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C30H28ClN5 |
|---|---|
Molekulargewicht |
494.0 g/mol |
IUPAC-Name |
7-(4-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H28ClN5/c1-21-7-6-10-27(22(21)2)34-15-17-35(18-16-34)29-28-26(23-8-4-3-5-9-23)19-36(30(28)33-20-32-29)25-13-11-24(31)12-14-25/h3-14,19-20H,15-18H2,1-2H3 |
InChI-Schlüssel |
DOCWRWCSPXSZRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B11217420.png)

![2-hydroxy-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide](/img/structure/B11217425.png)
![3-(2-fluorobenzyl)-2-[(3-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11217427.png)

![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide](/img/structure/B11217429.png)
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11217441.png)



![4-methyl-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11217480.png)

![N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B11217494.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide](/img/structure/B11217509.png)
